molecular formula C10H9N3O2 B1297112 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 73387-59-4

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1297112
CAS No.: 73387-59-4
M. Wt: 203.2 g/mol
InChI Key: FYIRDRMAQFLXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired pyrazole derivative after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, at the available positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Methyl-3-(4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.

    1-Methyl-3-(4-bromophenyl)-1H-pyrazole: Similar structure but with a bromo group instead of a nitro group.

Uniqueness: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various functionalized pyrazole derivatives and enhances its potential for diverse applications in research and industry.

Biological Activity

Structural Characteristics

The molecular formula of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is C11H10N3O2C_{11}H_{10}N_3O_2, with a molecular weight of approximately 218.22 g/mol. The structure comprises a pyrazole ring substituted with a methyl group and a nitrophenyl group, which may influence its biological activity through electronic and steric effects.

Anticancer Activity

Pyrazole derivatives have shown significant anticancer properties. For instance, compounds containing pyrazole moieties have been reported to induce apoptosis in various cancer cell lines through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways . While specific data on this compound is scarce, its structural similarity to other active pyrazoles suggests potential anticancer efficacy.

Anti-inflammatory Effects

Numerous studies highlight the anti-inflammatory properties of pyrazole derivatives. For example, certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . Given that this compound features functional groups that may enhance such activities, it is plausible that it could exhibit similar anti-inflammatory effects.

Antimicrobial Properties

Pyrazoles are recognized for their antimicrobial activities against various pathogens. Research indicates that certain pyrazole derivatives possess significant antibacterial and antifungal properties . The presence of the nitrophenyl group in this compound may contribute to its potential effectiveness against microbial strains.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various pyrazole derivatives compared to the expected activities of this compound:

Activity TypePyrazole Derivative ExamplesMechanism of ActionPotential Activity of this compound
AnticancerIndoles, ChalconesApoptosis induction, cell cycle arrestLikely effective based on structural similarity
Anti-inflammatoryVarious derivativesInhibition of cytokines (TNF-α, IL-6)Potential activity suggested by functional groups
Antimicrobial2-Pyrrolyl derivativesDisruption of microbial cell functionsExpected effectiveness due to nitrophenyl substitution

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIRDRMAQFLXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346032
Record name 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-59-4
Record name 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.